molecular formula C11H7Cl2N3O3 B12455620 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol

Cat. No.: B12455620
M. Wt: 300.09 g/mol
InChI Key: HMBQGXAQNZFODB-UHFFFAOYSA-N
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Description

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dichlorohydroxyphenyl group and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 2,4-dihydroxypyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of dichloroquinone derivatives.

    Reduction: Formation of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methyl]amino}pyrimidine-2,4-diol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular signaling pathways by modulating the activity of key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl and imine functional groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7Cl2N3O3

Molecular Weight

300.09 g/mol

IUPAC Name

5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H7Cl2N3O3/c12-6-1-5(9(17)7(13)2-6)3-14-8-4-15-11(19)16-10(8)18/h1-4,17H,(H2,15,16,18,19)

InChI Key

HMBQGXAQNZFODB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=NC2=CNC(=O)NC2=O)O)Cl)Cl

Origin of Product

United States

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